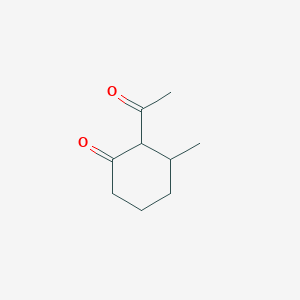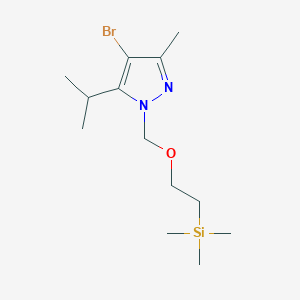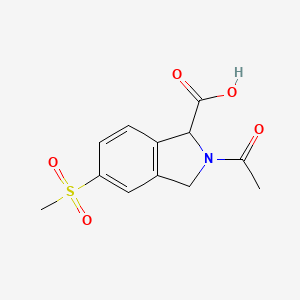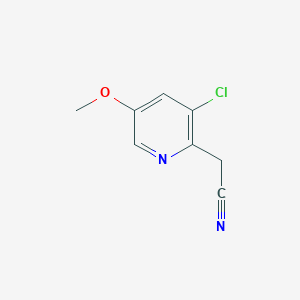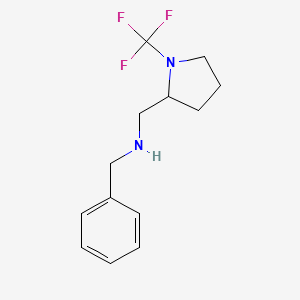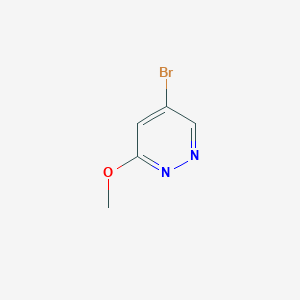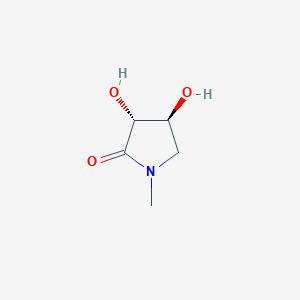
(3R,4S)-3,4-Dihydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of a suitable precursor, such as a 3,4-dihydroxy-1-methyl-2-pyrrolidinone derivative, using a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: This compound shares a similar stereochemistry but differs in its functional groups and overall structure.
3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomer with different biological activities.
Uniqueness
(3R,4s)-3,4-dihydroxy-1-methyl-2-pyrrolidinone is unique due to its specific stereochemistry and the resulting chemical and biological properties. Its distinct configuration allows for selective interactions with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(3R,4S)-3,4-dihydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-6-2-3(7)4(8)5(6)9/h3-4,7-8H,2H2,1H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
RMMQKNQPIJLGKP-IUYQGCFVSA-N |
Isomerische SMILES |
CN1C[C@@H]([C@H](C1=O)O)O |
Kanonische SMILES |
CN1CC(C(C1=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


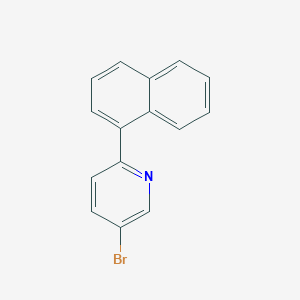
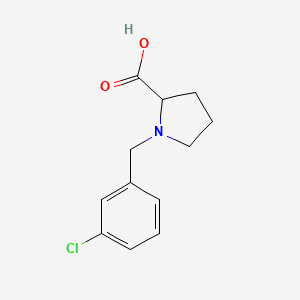
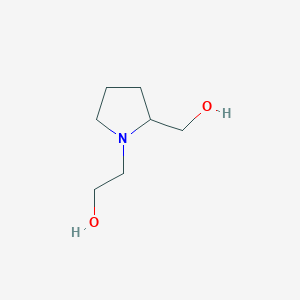

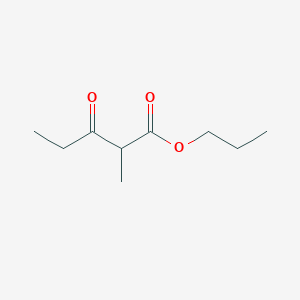
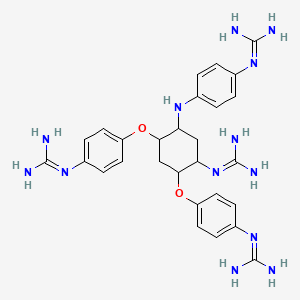
![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)
